6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-6(8(15)16)7-13-1-2-14(7)4-5/h1-4H,(H,15,16) |
InChI Key |
MCFIXPHJVWQMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction of 5-(Trifluoromethyl)pyridin-2-amine with Ethyl Bromopyruvate
A foundational method involves reacting 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a mixed solvent system of 1,2-dimethoxyethane and methanol at 80°C for 14 hours, yielding ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (42% yield). While this approach installs the trifluoromethyl group at position 6, the carboxylic ester at position 2 necessitates post-synthetic modification for relocation to position 8.
Regiochemical Challenges in Imidazo[1,2-a]pyridine Formation
The inherent regioselectivity of cyclocondensation limits direct access to 8-carboxylic acid derivatives. Computational studies suggest that electron-withdrawing groups like trifluoromethyl at position 6 deactivate the pyridine ring, hindering nucleophilic attack at position 8. Alternative α-haloketones with pre-installed carboxylate directing groups remain unexplored but could theoretically bias cyclization toward position 8.
Halogenation and Subsequent Carboxylation Strategies
Halogenation at position 8 followed by metal-catalyzed carboxylation emerges as a viable route.
Chlorination at Position 8
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS 353258-35-2) serves as a key intermediate. Chlorination likely occurs via electrophilic aromatic substitution using N-chlorosuccinimide under acidic conditions, though specific protocols remain proprietary. The chlorine atom at position 8 provides a handle for further functionalization.
Palladium-Catalyzed Carbonylation
Iodination at position 8, as demonstrated in the synthesis of 3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, could enable carboxylation via carbon monoxide insertion. A hypothetical pathway involves:
- Iodination using N-iodosuccinimide in acetic acid.
- Palladium-catalyzed carbonylation with Mo(CO)₆ under 1 atm CO at 100°C.
This method remains speculative but draws support from analogous imidazo[1,2-a]pyridine carboxylations.
Hydrolysis of Pre-Existing Esters and Nitriles
Nitrile Oxidation
While no examples exist for position 8, 2-cyanoimidazo[1,2-a]pyridines are oxidized to carboxylic acids using KMnO₄ in acidic conditions. Introducing a nitrile at position 8 via SNAr or cross-coupling could enable this route.
Continuous-Flow Synthesis Methodologies
Continuous-flow systems enhance reaction control and scalability. A three-reactor flow system for imidazo[1,2-a]pyridine-2-carboxylic acid synthesis achieves 89% yield by maintaining precise temperature (100°C) and residence time. Adapting this to position 8 would require:
- Microfluidic halogenation at position 8.
- In-line liquid-liquid extraction to remove byproducts.
- Integrated carboxylation reactor.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Key Structural Differences :
- Position of Functional Groups : The carboxylic acid group at position 8 in the target compound contrasts with its placement at position 2 in analogues like CAS 1237838-84-4 .
- Substituent Effects : Chlorine at position 8 (CAS 881841-42-5) increases steric bulk and may influence metabolic stability .
Physicochemical Properties
Aqueous Solubility
Thermal Stability
Antitrypanosomal Activity
- 8-Aryl-substituted imidazo[1,2-a]pyridines (e.g., 8-chloro derivatives) demonstrate potent antitrypanosomal activity, with IC₅₀ values in the nanomolar range. The trifluoromethyl group enhances target affinity by modulating electron density .
Kinase Inhibition
- Imidazo[1,2-a]pyridine-8-carboxylic acid derivatives act as cyclin-dependent kinase (CDK) inhibitors. Substituents at position 2 (e.g., esters or amides) modulate selectivity for CDK isoforms .
Biological Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C9H6F3N2O2
- Molecular Weight: 264.59 g/mol
- CAS Number: 353258-35-2
Biological Activity Overview
The compound has shown promising biological activities, particularly in the context of anti-inflammatory responses and potential therapeutic applications.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit notable anti-inflammatory effects. For instance, compounds structurally related to 6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Table 1: Inhibitory Activity of Related Compounds
| Compound ID | Structure | IC50 (μM) | Reference |
|---|---|---|---|
| 5 | Imidazo derivative | 0.04 ± 0.09 | |
| 6 | Imidazo derivative | 0.04 ± 0.02 | |
| Celecoxib | Standard COX inhibitor | 0.04 ± 0.01 |
Structure-Activity Relationships (SAR)
The SAR studies suggest that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances the anti-inflammatory activity of these compounds. The introduction of substituents at specific positions on the imidazo ring can modulate their pharmacological properties.
Key Findings
- Electron-Withdrawing Groups: The trifluoromethyl group at position 6 increases potency against COX enzymes.
- Positioning of Substituents: Variations in the carboxylic acid moiety influence solubility and bioavailability.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Carrageenan-Induced Paw Edema Model : Compounds were tested for their ability to reduce inflammation in vivo, demonstrating significant reductions in paw swelling compared to controls.
- Cotton Pellet-Induced Granuloma : The effectiveness was assessed through granuloma formation, showing that imidazo derivatives exhibited comparable effects to established anti-inflammatory drugs like indomethacin.
Table 2: Efficacy in Preclinical Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
